molecular formula C9H7BrN2O B13068163 4-(3-Bromo-1H-pyrazol-1-yl)phenol

4-(3-Bromo-1H-pyrazol-1-yl)phenol

Cat. No.: B13068163
M. Wt: 239.07 g/mol
InChI Key: FBWOJKXVDYIGMH-UHFFFAOYSA-N
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Description

4-(3-Bromo-1H-pyrazol-1-yl)phenol is a chemical compound that features a phenol group substituted with a 3-bromo-1H-pyrazol-1-yl moiety

Preparation Methods

The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)phenol typically involves the reaction of 3-bromo-1H-pyrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), followed by the addition of the phenol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(3-Bromo-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(3-Bromo-1H-pyrazol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

4-(3-Bromo-1H-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenol and pyrazole moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

4-(3-bromopyrazol-1-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-5-6-12(11-9)7-1-3-8(13)4-2-7/h1-6,13H

InChI Key

FBWOJKXVDYIGMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)Br)O

Origin of Product

United States

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